molecular formula C17H19NO4S B5838115 ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate

ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate

Cat. No. B5838115
M. Wt: 333.4 g/mol
InChI Key: QASBOMRRVZNIEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate, also known as EESAB, is an organic compound that has gained significant attention in the field of medicinal chemistry due to its potential application in the development of new drugs. EESAB belongs to the class of sulfonamides, which are known for their antibacterial, antifungal, and antiviral properties. In

Mechanism of Action

The mechanism of action of ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of folic acid. Folic acid is essential for the growth and replication of cancer cells, and inhibiting its biosynthesis can lead to the death of cancer cells.
Biochemical and Physiological Effects:
ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate is its relative ease of synthesis. It can be synthesized in a laboratory setting with relatively simple equipment and reagents. Additionally, ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate has been shown to have promising activity against various types of cancer, making it a potentially valuable tool for cancer research.
However, there are also some limitations to the use of ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate in lab experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate has not been extensively studied for its toxicity and safety profile, which can limit its use in certain types of experiments.

Future Directions

There are several future directions for research on ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate. One area of interest is the development of new drugs based on the structure of ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate. Researchers are exploring the potential of modifying the structure of ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate to improve its activity against cancer and other diseases.
Another area of interest is the study of the toxicity and safety profile of ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate. More research is needed to determine the potential side effects of ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate and to establish safe dosages for human use.
Conclusion:
In conclusion, ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate is a promising compound with potential applications in the development of new drugs for cancer and other diseases. Its relatively simple synthesis method and promising activity against cancer make it a valuable tool for research. However, more research is needed to fully understand its mechanism of action and establish its safety profile.

Synthesis Methods

The synthesis of ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate involves the reaction of 3-aminobenzoic acid with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ethyl iodide to form ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate. This synthesis method is relatively simple and can be performed in a laboratory setting with ease.

Scientific Research Applications

Ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate has been extensively studied for its potential application in the development of new drugs. It has been shown to have promising activity against various types of cancer, including breast cancer, lung cancer, and prostate cancer. ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate has also been investigated for its potential as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

ethyl 3-[(4-ethylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-3-13-8-10-16(11-9-13)23(20,21)18-15-7-5-6-14(12-15)17(19)22-4-2/h5-12,18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASBOMRRVZNIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.